(4-Isobutyramidophenyl)boronic acid
Overview
Description
(4-Isobutyramidophenyl)boronic acid, also known as 4-(isobutyrylamino)phenylboronic acid, is a boronic acid derivative with the molecular formula C10H14BNO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isobutyramido group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of (4-Isobutyramidophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a crucial process in organic synthesis .
Pharmacokinetics
It’s known that the compound is used in the sm coupling reaction, which is characterized by exceptionally mild and functional group tolerant reaction conditions .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This is a significant process in organic synthesis, enabling the creation of complex organic compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the slow release rate of the active boronic acid allows it to stay in low concentration, leading to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isobutyramidophenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation, which employs bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst under mild conditions . The reaction proceeds via the formation of a palladium-aryl intermediate, which then undergoes transmetalation with the boron reagent to yield the desired boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity. The product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-Isobutyramidophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Electrophiles: For substitution reactions.
Major Products Formed
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Phenols: Formed in oxidation reactions.
Substituted Phenylboronic Acids: Formed in substitution reactions.
Scientific Research Applications
(4-Isobutyramidophenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the isobutyramido group, making it less sterically hindered and more reactive in certain reactions.
4-Iodophenylboronic Acid: Contains an iodine substituent, which can participate in additional reactions such as halogen exchange.
4-Formylphenylboronic Acid: Contains a formyl group, making it useful in the synthesis of complex molecules through formylation reactions.
Uniqueness
(4-Isobutyramidophenyl)boronic acid is unique due to the presence of the isobutyramido group, which can influence its reactivity and selectivity in chemical reactions. This structural feature can also impact its biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[4-(2-methylpropanoylamino)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c1-7(2)10(13)12-9-5-3-8(4-6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWRRIVRDITVFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)C(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657413 | |
Record name | [4-(2-Methylpropanamido)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-50-8 | |
Record name | [4-(2-Methylpropanamido)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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